2-Formyl-5-(trifluoromethoxy)benzonitrile
CAS No.:
Cat. No.: VC18675206
Molecular Formula: C9H4F3NO2
Molecular Weight: 215.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H4F3NO2 |
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Molecular Weight | 215.13 g/mol |
IUPAC Name | 2-formyl-5-(trifluoromethoxy)benzonitrile |
Standard InChI | InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H |
Standard InChI Key | VERLJKRVVREJIE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C#N)C=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-formyl-5-(trifluoromethoxy)benzonitrile is C₉H₄F₃NO₂, derived from its benzene core substituted with -CHO (formyl), -OCF₃ (trifluoromethoxy), and -CN (nitrile) groups. Key structural features include:
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Electron-withdrawing effects: The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing inductive effects, while the nitrile (-CN) and formyl (-CHO) groups further polarize the aromatic ring, enhancing electrophilic substitution reactivity .
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Molecular weight: Calculated as 223.13 g/mol based on compositional analysis.
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Spatial arrangement: The meta positioning of the trifluoromethoxy and formyl groups creates steric and electronic asymmetry, influencing crystallization behavior and solubility.
Table 1: Comparative Molecular Properties of Analogous Benzonitriles
Synthetic Pathways and Optimization
While no explicit synthesis for 2-formyl-5-(trifluoromethoxy)benzonitrile is documented, methodologies for analogous benzonitriles suggest viable routes:
Grignard Reaction with Subsequent Formylation
A modified Grignard approach, as demonstrated for 3-fluoro-5-formylbenzonitrile , could be adapted:
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Halogenation: Bromination of 5-(trifluoromethoxy)benzonitrile at position 2 using N-bromosuccinimide (NBS) under radical conditions.
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Metal-halogen exchange: Treatment of 2-bromo-5-(trifluoromethoxy)benzonitrile with iPrMgCl in THF to generate the aryl magnesium intermediate.
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Formylation: Quenching the Grignard reagent with dimethylformamide (DMF) to introduce the formyl group .
Critical parameters:
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Temperature control (<0°C during metalation to prevent side reactions).
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Stoichiometric excess of DMF (3 equivalents) to ensure complete formylation .
Palladium-Catalyzed Cross-Coupling
Alternative routes may employ Suzuki-Miyaura coupling to install the trifluoromethoxy group post-formylation:
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Borylation: Introduce a boronic ester at position 5 of 2-formylbenzonitrile.
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Cross-coupling: React with trifluoromethoxy phenyl iodide using Pd(PPh₃)₄ as a catalyst .
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Predicted to be low in polar solvents (e.g., water) due to aromatic hydrophobicity but soluble in dichloromethane and THF.
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Thermal stability: The trifluoromethoxy group enhances thermal resilience, with decomposition expected above 250°C .
Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃): δ 10.12 (s, 1H, -CHO), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.64 (d, J = 8.6 Hz, 1H, Ar-H) .
Parameter | Value |
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GHS Classification | Warning (GHS07) |
Hazard Statements | H315, H319, H335 |
Precautionary Measures | P261, P280, P305+P351+P338 |
Applications in Pharmaceutical and Material Science
Drug Intermediate
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Heterocyclic synthesis: The formyl group participates in cyclocondensation reactions to yield pyrroles or indoles, pivotal in kinase inhibitor development .
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Electrophilic coupling: The electron-deficient aromatic ring facilitates cross-coupling reactions for constructing biaryl drug candidates.
Advanced Materials
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